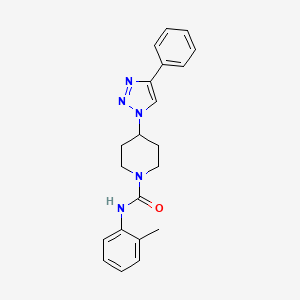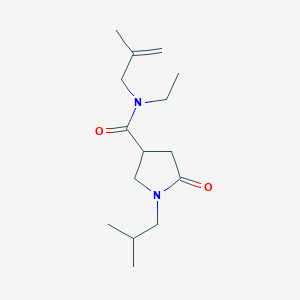![molecular formula C21H24N4O2S B4532205 N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B4532205.png)
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide
Übersicht
Beschreibung
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring, a piperidine ring, and a pyridine ring, all connected through a sulfonamide linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Attachment of the Pyridine Ring: The pyridine ring is often introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.
Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfonamide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Quinoline N-oxides, sulfonamide derivatives
Reduction Products: Reduced quinoline or pyridine rings
Substitution Products: Functionalized pyridine and quinoline derivatives
Wissenschaftliche Forschungsanwendungen
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide: Similar structure but with a pyridine ring at a different position.
N-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide: Another isomer with the pyridine ring at the 4-position.
N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide: Variation in the position of the piperidine ring attachment.
Uniqueness
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-28(27,20-9-1-7-19-8-3-11-23-21(19)20)24-14-18-6-4-12-25(16-18)15-17-5-2-10-22-13-17/h1-3,5,7-11,13,18,24H,4,6,12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIINLKDUCXJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B4532127.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4532141.png)

![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-(1,2,3,6-tetrahydro-4-pyridinyl)acetamide hydrochloride](/img/structure/B4532159.png)
![1-{2-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}azepan-2-one](/img/structure/B4532164.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4532179.png)
![1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B4532180.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4532183.png)
![6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine](/img/structure/B4532191.png)
![3-[(4-fluorobenzyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B4532204.png)
![3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B4532206.png)
![(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4532210.png)
![(1-methyl-1H-imidazol-2-yl)[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methanone trifluoroacetate](/img/structure/B4532211.png)
